molecular formula C7H6N2O B597715 Benzo[d]oxazol-7-amine CAS No. 136992-95-5

Benzo[d]oxazol-7-amine

Cat. No.: B597715
CAS No.: 136992-95-5
M. Wt: 134.138
InChI Key: RYXAABPGJZPRIP-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-7-amine is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with an amine group attached at the 7th position. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d]oxazol-7-amine can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol with formamide under acidic conditions. Another method includes the reaction of 2-aminophenol with cyanogen bromide, followed by cyclization .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of high-throughput methods and automated systems to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, which can have different functional groups attached to the amine or oxazole rings .

Scientific Research Applications

Benzo[d]oxazol-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It shows promise in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazol-2-amine
  • Benzo[d]oxazol-5-amine
  • Benzo[d]oxazol-6-amine

Uniqueness

Benzo[d]oxazol-7-amine is unique due to its specific substitution pattern, which can lead to different biological activities compared to other benzo[d]oxazole derivatives. Its position-specific interactions with molecular targets make it a valuable compound for drug development and other applications .

Properties

IUPAC Name

1,3-benzoxazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAABPGJZPRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736057
Record name 1,3-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136992-95-5
Record name 1,3-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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